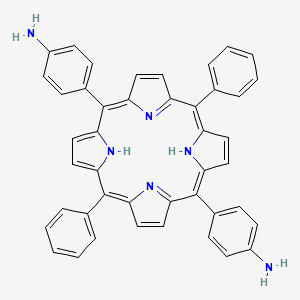
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine is a porphyrin derivative, which is a class of organic compounds known for their extensive conjugated systems and ability to coordinate metal ions. Porphyrins are essential in various biological systems, such as heme in hemoglobin and chlorophyll in plants. This particular compound is characterized by the presence of two 4-aminophenyl groups and two phenyl groups attached to the porphine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Di(4-aminophenyl)-10,20-diphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. A common method includes the use of 4-aminobenzaldehyde and benzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by oxidation with an oxidizing agent like p-chloranil to form the porphyrin core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and aminophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like p-chloranil or potassium permanganate are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other functionalized derivatives that have different properties and applications.
Scientific Research Applications
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metalloporphyrins, which are studied for their catalytic properties.
Biology: Investigated for its role in mimicking natural porphyrins in biological systems.
Medicine: Explored for use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.
Industry: Utilized in the development of
Biological Activity
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine (often referred to as DAPDPP) is a synthetic porphyrin compound that has garnered attention for its notable biological activities, particularly in the fields of photodynamic therapy (PDT) and as a photosensitizer. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C₄₄H₃₂N₆
- Molecular Weight: 644.77 g/mol
- CAS Number: 116206-75-8
The structure of DAPDPP includes two aminophenyl groups at the 5 and 15 positions, along with two phenyl groups at the 10 and 20 positions. This arrangement contributes to its unique electronic properties and enhances its reactivity in biological systems.
The primary mechanism through which DAPDPP exerts its biological effects is via the generation of reactive oxygen species (ROS) upon light activation. When exposed to light, DAPDPP transitions to an excited state, facilitating the production of singlet oxygen (1O2), a highly reactive species that can induce oxidative stress in cells.
Photodynamic Therapy Applications
- Cancer Treatment:
- Antimicrobial Activity:
Study on Cancer Cell Lines
A study evaluated the efficacy of DAPDPP on human HEp2 cells, revealing that upon light activation, the compound significantly reduced cell viability through ROS-mediated pathways. The study utilized fluorescence microscopy to track cellular uptake and localization within mitochondria, indicating a targeted action mechanism .
Antimicrobial Efficacy
In another study assessing its antimicrobial potential, DAPDPP was found to have minimum inhibitory concentrations (MIC) significantly lower under irradiation conditions:
- Against MRSA: MIC = 69.42 µg/mL (irradiated) vs. 109.30 µg/mL (non-irradiated)
- Against P. aeruginosa: MIC = 54.71 µg/mL (irradiated) vs. 402.90 µg/mL (non-irradiated) .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine | C₄₆H₃₀N₄O₄ | Lacks amino group; used in similar applications |
| Zinc(II) 5,15-Diphenyl-10-(4-aminophenyl) porphyrin | C₄₅H₃₄ClN₅O₂Zn | Metal complex; exhibits different photophysical properties |
| 5,10,15-Tris(4-carboxyphenyl) porphyrin | C₄₁H₃₂N₄O₈ | More carboxylic acid groups; enhanced solubility |
Properties
Molecular Formula |
C44H32N6 |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
4-[15-(4-aminophenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H32N6/c45-31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(46)18-14-30)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47,50H,45-46H2 |
InChI Key |
FNUGBWUULHWQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)N)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















